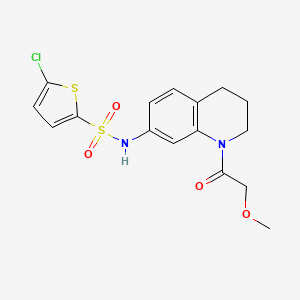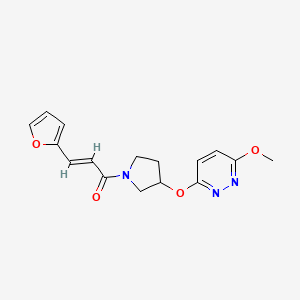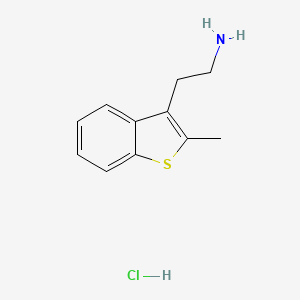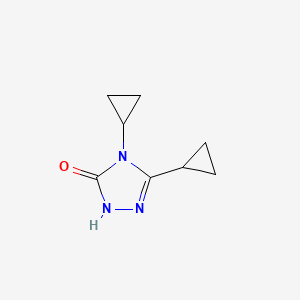![molecular formula C17H19NO4 B2365124 3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid CAS No. 396123-27-6](/img/structure/B2365124.png)
3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid” is a chemical compound with the molecular formula C17H19NO4 . It has an average mass of 301.337 Da and a monoisotopic mass of 301.131409 Da . This compound is also known by its IUPAC name, 3-(3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with an ethoxycarbonyl group, a methyl group, and a phenyl group . The compound also contains a propanoic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 482.9±45.0 °C at 760 mmHg, and a flash point of 245.9±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 69 Å2 .Wissenschaftliche Forschungsanwendungen
C17H19NO4\text{C}_{17}\text{H}_{19}\text{NO}_4C17H19NO4
and a molecular weight of 301.34 g/mol .Materials Science and Organic Electronics
The π-conjugated system in the pyrrole ring makes this compound relevant to materials science. Researchers explore its use in organic electronics, such as organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). Its electron-rich structure contributes to charge transport properties.
Eigenschaften
IUPAC Name |
3-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-22-17(21)14-11-15(13-7-5-4-6-8-13)18(12(14)2)10-9-16(19)20/h4-8,11H,3,9-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQOUNYZSAKEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)


![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)

![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)